5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrrole core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The fluoren-9-ylmethoxy carbonyl group is then introduced through a series of reactions, including esterification and carbonylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[2,3-c]pyrrole core to its oxidized derivatives.
Reduction: : Reduction of the carbonyl group to form corresponding alcohols or amines.
Substitution: : Replacement of functional groups on the thieno[2,3-c]pyrrole ring with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized thieno[2,3-c]pyrrole derivatives, reduced carbonyl compounds, and substituted thieno[2,3-c]pyrrole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems and interactions.
Medicine: : Potential therapeutic applications could be explored, particularly in drug discovery and development.
Industry: : It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
This compound can be compared to other thieno[2,3-c]pyrrole derivatives and fluoren-9-ylmethoxy carbonyl-containing compounds. Its uniqueness lies in its specific structural features and potential applications. Similar compounds include:
Thieno[2,3-c]pyrrole-2-carboxylic acid derivatives
Fluoren-9-ylmethoxy carbonyl derivatives
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c24-21(25)19-9-13-10-23(11-20(13)28-19)22(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYQCQZUWWRRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137804-79-4 |
Source
|
Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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